molecular formula C10H19F B14636900 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 53731-15-0

2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane

Cat. No.: B14636900
CAS No.: 53731-15-0
M. Wt: 158.26 g/mol
InChI Key: QFWBGMBGALACAU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane is a cycloalkane derivative characterized by the presence of a fluorine atom, a methyl group, and an isopropyl group attached to a cyclohexane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon atoms are single-bonded to other atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane typically involves the fluorination of a suitable cyclohexane precursor. One common method is the halogenation of 4-methyl-1-(propan-2-yl)cyclohexane followed by a substitution reaction to introduce the fluorine atom. The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1,1-dimethylcyclohexane
  • 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane

Uniqueness

2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to other cycloalkane derivatives .

Properties

IUPAC Name

2-fluoro-4-methyl-1-propan-2-ylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWBGMBGALACAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542533
Record name 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53731-15-0
Record name 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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